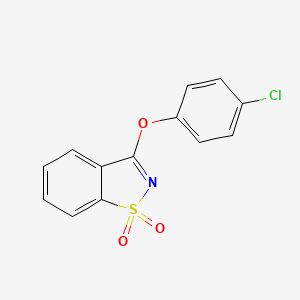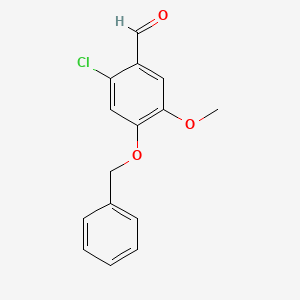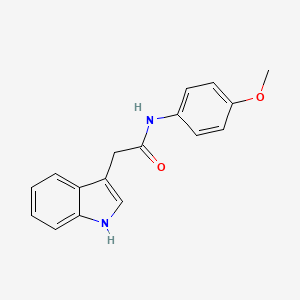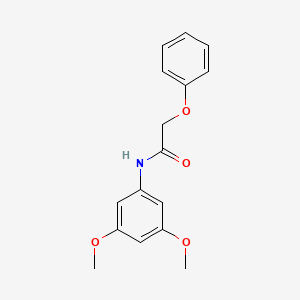![molecular formula C22H25NO4 B5761520 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, also known as BDP-12, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide acts as a sigma-1 receptor agonist, which is a type of protein found in the brain and other tissues. Activation of the sigma-1 receptor has been shown to have a variety of effects, including modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurological disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that this compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, including:
1. Development of more potent and selective sigma-1 receptor agonists based on the structure of this compound.
2. Investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer.
3. Development of new drug candidates based on the structure of this compound for the treatment of neurological and oncological disorders.
4. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigation of the potential use of this compound as a therapeutic agent for various diseases.
Conclusion:
Overall, this compound is a promising compound with potential applications in various fields, particularly in neuroscience and cancer research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 1,3-benzodioxole with 4-bromophenol to form 4-(1,3-benzodioxol-5-yloxy)phenol. This is then reacted with 3-cyclohexylpropionyl chloride in the presence of a base to form this compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been shown to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a starting point for the development of new drugs.
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-22(13-6-16-4-2-1-3-5-16)23-17-7-9-18(10-8-17)27-19-11-12-20-21(14-19)26-15-25-20/h7-12,14,16H,1-6,13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFXXOESJUJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)


![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
